Thymotrinan

概要

説明

チモトリナンは、免疫調節剤として作用する低分子薬です。 これは、ゲーデオン・リヒター社の化学薬品事業部によって最初に開発され、腫瘍、免疫系疾患、感染症の治療における潜在的な治療用途について研究されてきました . チモトリナンの分子式はC16H31N7O6であり、CAS登録番号85465-82-3としても知られています .

準備方法

化学反応の分析

科学的研究の応用

Immunomodulatory Effects

Thymotrinan is primarily noted for its role in modulating immune responses. Research indicates that it can stimulate the production of antibodies and enhance T-cell activity, making it a potential candidate for treating immunodeficiencies.

- Mechanism of Action : this compound acts by binding to specific receptors on immune cells, leading to an increase in cytokine production and promoting the proliferation of T-lymphocytes. This mechanism helps in restoring immune function in individuals with compromised immune systems .

Delivery Methods

This compound can be administered through various routes, including:

- Intranasal Administration : Studies have shown that intranasal delivery enhances the absorption and efficacy of this compound. For example, formulations using absorption enhancers like chitosan have demonstrated improved immunomodulating effects without significant toxicity to nasal cilia .

- Oral Administration : Recent findings suggest that this compound can also be effective when taken orally. This route offers a non-invasive alternative for patients who may have difficulty with injections .

Clinical Applications

Clinical studies have documented several therapeutic applications of this compound:

- Post-Surgical Infection Prevention : this compound has been used in patients undergoing major surgeries to reduce the incidence of postoperative infections. Clinical trials indicated that patients receiving this compound required fewer antibiotics and had shorter hospital stays compared to control groups .

- Treatment of Autoimmune Disorders : Given its ability to modulate immune responses, this compound is being investigated for its potential in treating autoimmune conditions by restoring balance in immune function .

- Support in Cancer Therapy : Preliminary studies suggest that this compound may enhance the effectiveness of certain cancer therapies by improving the immune response against tumor cells .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study 1 : A multicenter clinical trial involving patients with femoral neck fractures showed that those treated with this compound had a significant reduction in infection rates and improved recovery times compared to those who did not receive the peptide .

- Case Study 2 : In patients with chronic immunodeficiency, administration of this compound resulted in marked improvements in T-cell counts and overall immune function over a treatment period of six months .

作用機序

チモトリナンは、免疫系を調節することによりその効果を発揮します。 これは、天然に存在する胸腺ホルモンであるチモポイエチンの生物活性フラグメントであり、体液性および細胞性免疫応答の両方に影響を与えます . そのメカニズムは、競合的酵素飽和と自己増強された細胞間透過の組み合わせを含み、高濃度で透過性が向上します . チモトリナンの免疫調節活性は、チモポイエチンと同様であり、さまざまな免疫経路に影響を与えます .

類似化合物との比較

チモトリナンは、チモポイエチンやチモカルチンなどの他の免疫調節ペプチドに似ています。 チモポイエチンは天然に存在する胸腺ホルモンであり、チモカルチンは免疫調節特性を持つ別の合成ペプチドです . チモトリナンは、免疫応答を強化する能力と、鼻腔薬物送達の可能性においてユニークです . 他の類似の化合物には、チモシンα1が含まれ、これもその免疫調節効果のために使用されています .

生物活性

Thymotrinan, also known as TP3, is a synthetic compound with significant biological activity, particularly in the realms of immunology and neuroprotection. This article delves into the compound's mechanisms, effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

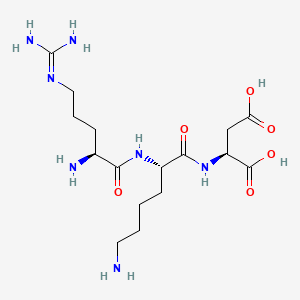

This compound has the chemical formula and is characterized by its unique structure that includes multiple nitrogen atoms and functional groups. These features contribute to its biological activity and interaction with various biological systems, particularly in enhancing immune responses and promoting neuroprotection.

Immunomodulatory Effects:

this compound is believed to interact primarily with the thymus gland, which plays a critical role in T-lymphocyte (T-cell) development. Research indicates that this compound may influence T-cell maturation and function by stimulating thymopoietin production, a key factor in T-cell development. This immunomodulatory effect makes it a candidate for therapeutic applications in conditions characterized by immune deficiencies.

Neuroprotective Properties:

In addition to its immunological effects, this compound has been investigated for its neuroprotective properties against oxidative stress and neurodegeneration. Studies suggest that it can improve nasal epithelial permeation, indicating its potential as a drug delivery system for therapeutic agents targeting the central nervous system.

Table 1: Comparative Biological Activities of this compound and Related Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | C16H31N7O6 | Immunomodulatory; promotes T-cell maturation |

| Thymocartin | C16H30N6O5 | Similar immunomodulatory effects |

| Bestatin | C14H18N2O5 | Protease-inhibiting properties; cancer therapy |

| Vincristine | C46H57N1O10 | Significant anticancer activity |

This table illustrates the unique biological activities of this compound compared to similar compounds. Notably, its specific combination of nitrogen atoms enhances both its immunological and neuroprotective properties.

Case Studies

-

Immunological Response in Animal Models:

A study demonstrated that administration of this compound in immunosuppressed rats led to a significant increase in T-lymphocyte subsets (CD3+, CD4+, CD8+) and improved overall immune function. The results indicated that this compound effectively modulated the immune response, highlighting its potential for treating various immunodeficiencies . -

Neuroprotection Against Oxidative Stress:

In vitro studies have shown that this compound can protect neuronal cells from oxidative damage. The compound was found to upregulate antioxidant enzymes, thereby reducing markers of oxidative stress in neuronal cultures exposed to harmful agents .

Applications and Future Directions

This compound's ability to enhance immune responses and provide neuroprotection positions it as a promising candidate for further clinical investigation. Potential applications include:

- Immunotherapy: Utilizing this compound in treatments for autoimmune diseases or conditions with impaired immune function.

- Neurodegenerative Diseases: Exploring its use in therapies aimed at conditions like Alzheimer's or Parkinson's disease due to its neuroprotective effects.

- Drug Delivery Systems: Investigating its efficacy as a carrier for therapeutic agents targeting the central nervous system through enhanced nasal absorption .

特性

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N7O6/c17-6-2-1-5-10(14(27)23-11(15(28)29)8-12(24)25)22-13(26)9(18)4-3-7-21-16(19)20/h9-11H,1-8,17-18H2,(H,22,26)(H,23,27)(H,24,25)(H,28,29)(H4,19,20,21)/t9-,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJINRRBEMOLJAK-DCAQKATOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234687 | |

| Record name | Thymotrinan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85465-82-3 | |

| Record name | TP 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85465-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymotrinan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085465823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymotrinan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THYMOTRINAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29OE04A6C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。